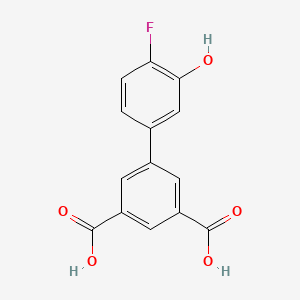
5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% (5-DCFP-2-F) is a chemical compound with a wide range of applications in scientific research. It is an organic compound with a molecular formula of C10H7FO4 and a molecular weight of 198.14 g/mol. It is a white, crystalline solid with a melting point of 116-118°C. 5-DCFP-2-F is widely used in the fields of biochemistry, pharmacology, and toxicology due to its ability to act as a substrate for enzymes and its potential therapeutic activities.
Mechanism of Action
5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% acts as a substrate for enzymes involved in drug metabolism, including cytochrome P450 and monoamine oxidase. Cytochrome P450 is an enzyme found in the liver that is responsible for the metabolism of many drugs, including opioids, barbiturates, and benzodiazepines. Monoamine oxidase is an enzyme that is responsible for the metabolism of neurotransmitters, such as serotonin and dopamine. 5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% also acts as a substrate for acetylcholinesterase, an enzyme involved in the metabolism of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, monoamine oxidase, and acetylcholinesterase. Inhibition of these enzymes can lead to changes in drug metabolism and neurotransmitter levels, which can have a variety of effects on the body. In addition, 5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% has been shown to have a variety of effects on the immune system, including the inhibition of proinflammatory cytokines and the stimulation of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% in laboratory experiments. For example, it has been shown to be toxic to some cell lines, and it can interfere with the activity of certain enzymes. In addition, it can be difficult to obtain a pure sample of 5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95%.
Future Directions
The potential applications of 5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% are vast and varied. One potential application is in the field of drug development, as it can be used to study the metabolism of drugs and their interactions with enzymes. In addition, it could be used to study the effects of environmental toxins on the human body. It could also be used in the development of new therapeutic agents, as it has been shown to have a variety of effects on the immune system. Finally, it could be used in the development of new diagnostic tools, as it has been shown to have a variety of effects on the activity of enzymes.
Synthesis Methods
5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 3,5-dicarboxyphenyl-2-fluorophenol and anhydrous sodium carbonate in aqueous ethanol. The reaction is carried out at a temperature of 80°C for 4 hours. The second step involves the reaction of the resulting product with sodium hydroxide in aqueous ethanol. The reaction is carried out at a temperature of 80°C for 4 hours. The resulting product is then purified by recrystallization.
Scientific Research Applications
5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% is widely used in scientific research due to its ability to act as a substrate for enzymes. It is used in a variety of biochemical and pharmacological studies. It has been used to study the activity of enzymes such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. It is also used in studies of drug metabolism, drug-drug interactions, and drug-enzyme interactions. In addition, 5-(3,5-Dicarboxyphenyl)-2-fluorophenol, 95% has been used to study the metabolism of xenobiotics and the effects of environmental toxins on the human body.
properties
IUPAC Name |
5-(4-fluoro-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO5/c15-11-2-1-7(6-12(11)16)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNLEAQPSNCMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684531 |
Source


|
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-79-8 |
Source


|
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374927.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374937.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374954.png)








![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6374999.png)